Comparative Aqueous Acidity: 4-Phenylurazole vs. 4-Methylurazole and Unsubstituted Urazole
The N4-phenyl substitution in 4-phenylurazole results in a distinct aqueous pKa relative to its closest alkyl analog, 4-methylurazole. While both are N4-substituted urazoles, the electron-withdrawing nature of the phenyl ring modifies the acidity of the urazole NH protons compared to the electron-donating methyl group, a difference that influences solubility and deprotonation behavior in aqueous reaction media [1].
| Evidence Dimension | Aqueous Phase Acidity (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 5.4 (predicted) [2] |
| Comparator Or Baseline | 4-Methylurazole: pKa = 5.7; Urazole: pKa = 5.8 [1] |
| Quantified Difference | ΔpKa ≈ -0.3 to -0.4 relative to 4-methylurazole and urazole |
| Conditions | Aqueous solution; potentiometric titration (comparator data) [1]; computational prediction (target data) [2] |
Why This Matters
The lower pKa of 4-phenylurazole indicates higher acidity at physiological or near-neutral pH, which can be critical for optimizing solubility and reactivity in aqueous bioconjugation or pharmaceutical formulation workflows.
- [1] Bausch, M. J.; Selmarten, D. C.; Gostowski, R. C.; Dobrowolski, P. Potentiometric and spectroscopic investigations of the aqueous phase acid–base chemistry of urazoles and substituted urazoles. J. Phys. Org. Chem. 1991, 4, 67-69. View Source
- [2] ChemicalBook. 4-Phenylurazole (15988-11-1) Chemical Properties. View Source
